1-Ethylquinolinium 1-Ethylquinolinium
Brand Name: Vulcanchem
CAS No.: 48122-97-0
VCID: VC20652224
InChI: InChI=1S/C11H12N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3/q+1
SMILES:
Molecular Formula: C11H12N+
Molecular Weight: 158.22 g/mol

1-Ethylquinolinium

CAS No.: 48122-97-0

Cat. No.: VC20652224

Molecular Formula: C11H12N+

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

1-Ethylquinolinium - 48122-97-0

Specification

CAS No. 48122-97-0
Molecular Formula C11H12N+
Molecular Weight 158.22 g/mol
IUPAC Name 1-ethylquinolin-1-ium
Standard InChI InChI=1S/C11H12N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3/q+1
Standard InChI Key CBMDQVNFHVUOIB-UHFFFAOYSA-N
Canonical SMILES CC[N+]1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

1-Ethylquinolinium iodide belongs to the class of heterocyclic aromatic compounds, with a molecular formula of C₁₁H₁₂IN and a molecular weight of 285.12 g/mol . The compound’s structure consists of a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring—with an ethyl group bonded to the nitrogen atom. The iodide ion serves as the counterion, stabilizing the positive charge on the quaternary nitrogen.

IUPAC Name and Synonyms

  • IUPAC Name: 1-Ethylquinolin-1-ium iodide

  • Synonyms: Quinoline ethyl iodide, Leucoline ethyl iodide, 1-Benzazine ethyl iodide .

Molecular and Structural Data

  • CAS Registry Number: 634-35-5

  • MDL Number: MFCD00041996

  • Canonical SMILES: CC[N+]1=CC=CC2=CC=CC=C21.[I-]

  • InChI Key: PMYUGMDDIBOXQM-UHFFFAOYSA-M .

Physicochemical Properties

The compound’s physical and chemical properties are critical for its handling and application in research settings. Key data are summarized below:

Physical Properties

PropertyValue
AppearanceLight yellow to orange powder or crystals
Melting Point158–160°C
Water SolubilityAlmost transparency
Storage ConditionsHygroscopic; store in dark, inert atmosphere at room temperature
SensitivityMoisture-sensitive

Spectroscopic Characteristics

Synthesis and Industrial Production

Synthetic Methodology

1-Ethylquinolinium iodide is synthesized via the alkylation of quinoline with ethyl iodide. This reaction proceeds under mild conditions, often facilitated by a base to deprotonate intermediates. The general reaction scheme is:
Quinoline+CH3CH2I1-Ethylquinolinium iodide\text{Quinoline} + \text{CH}_3\text{CH}_2\text{I} \rightarrow \text{1-Ethylquinolinium iodide}
Purification is achieved through recrystallization from ethanol or ethanol-ether mixtures, yielding high-purity product .

Industrial-Scale Production

Industrial manufacturing employs large-scale reactors with controlled temperature and inert atmospheres to optimize yield. Post-synthesis processing includes filtration and vacuum drying to ensure compliance with quality standards .

SupplierPurityPackagingPrice (USD)
TCI Chemical>99.0%25 g$53
Alfa Aesar98%25 g$51.1
Chem-Impex≥98%5 g$188.35

Research and Industrial Applications

Chemical Research

  • Organic Synthesis: Serves as an intermediate in the preparation of quinoline-based dyes, ionic liquids, and pharmaceutical agents.

  • Materials Science: Explored for its potential in optoelectronic materials due to its conjugated aromatic system .

Biological Studies

While specific biological data are absent in the cited source, analogous quinolinium compounds are investigated for antimicrobial and anticancer properties. The ethyl substitution may modulate lipophilicity, affecting membrane permeability .

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